N-(3-methylbutyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is a chemical compound with the molecular formula and a molecular weight of approximately 367.46 g/mol. This compound is recognized for its potential applications in scientific research, particularly in pharmacology due to its structural resemblance to biologically active molecules. The compound's IUPAC name reflects its complex structure, which includes both oxamide and quinoline moieties, suggesting potential interactions with biological targets.
This compound is cataloged in various chemical databases, including PubChem, where it is noted for its purity of around 95%. It falls under the classification of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Quinoline compounds often serve as scaffolds in drug design due to their ability to interact with multiple biological targets.
The synthesis of N-(3-methylbutyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide typically involves a multi-step process that may include:
These steps can vary based on the specific synthetic route chosen, but they generally require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The molecular structure of N-(3-methylbutyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide can be represented using various structural notations:
InChI=1S/C17H25N3O4S/c1-12(2)8-9-18-16(21)17(22)19-14-7-6-13-5-4-10-20(15(13)11-14)25(3,23)24/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,18,21)(H,19,22)
CC(C)CCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1
These notations provide insight into the compound's connectivity and stereochemistry. The presence of both an amide and a sulfonamide functional group suggests potential for hydrogen bonding interactions which may influence its biological activity.
The compound is expected to undergo various chemical reactions typical for amides and quinolines:
These reactions can be utilized in synthetic strategies to modify the compound for enhanced biological activity or to create derivatives with novel properties.
The physical properties of N-(3-methylbutyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide include:
Chemical properties include:
Relevant data from studies indicate that modifications to the structure can significantly alter these properties.
N-(3-methylbutyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide has potential applications in:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5